![molecular formula C46H59N3O9 B3025784 (3S,6R,9S,12R,15S,18R)-3,9,15-三苄基-6-[(2S)-丁基-2]-4,10,16-三甲基-12,18-双(丙基-2)-1,7,13-三氧杂-4,10,16-三氮杂环十八烷-2,5,8,11,14,17-己酮 CAS No. 165467-50-5](/img/structure/B3025784.png)

(3S,6R,9S,12R,15S,18R)-3,9,15-三苄基-6-[(2S)-丁基-2]-4,10,16-三甲基-12,18-双(丙基-2)-1,7,13-三氧杂-4,10,16-三氮杂环十八烷-2,5,8,11,14,17-己酮

描述

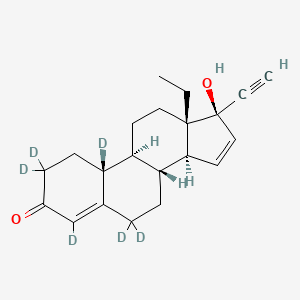

Beauvericin A is a cyclodepsipeptide and derivative of beauvericin originally isolated from B. bassiana that has diverse biological activities. It is active against M. tuberculosis (MIC = 25 µg/ml) and P. falciparum (IC50 = 12 µg/ml). Beauvericin A is toxic to brine shrimp (LD100 = 32 µg/ml).

(3S,6R,9S,12R,15S,18R)-3,9,15-tribenzyl-6-[(2S)-butan-2-yl]-4,10,16-trimethyl-12,18-di(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone is a natural product found in Cordyceps tenuipes and Cordyceps polyarthra with data available.

科学研究应用

结合性质和金属配合物的形成

该化合物在形成金属配合物方面表现出重要的性质,特别是与镨离子如铕 (III) 结合。王和霍罗克斯 (1997) 等研究表明,结构类似的大环配体可以形成稳定的金属配合物,形成常数受配体的环大小和配位位点数的影响 (王与霍罗克斯,1997)。

合成和结构分析

已经对合成方法和相关大环化合物的结合性质进行了研究。例如,Tsesarskaja 等人。(1992) 详细介绍了合成三氮杂-18-冠-6(一种相关化合物)的方法,并分析了其在没有任何阳离子存在下的结构,突出了此类化合物在各种化学环境中的多功能性 (Tsesarskaja 等人,1992)。

螯合和配位化学

该化合物在螯合和配位化学中的相关性在孙等人 (1991) 的研究中得到了强调,这些研究重点是合成多齿配体以配位各种金属离子 (孙等人,1991)。此类研究强调了这些化合物在开发新的配位配合物方面的潜力。

同位素分离中的应用

在同位素分离领域,类似的化合物已被有效使用。金等人。(1997) 证明了使用具有类似结构的化合物进行锂同位素分离,表明在核化学和材料科学中具有潜在应用 (金等人,1997)。

有机化学中的构象特征

已经研究了相关化合物的构象特征,如 Kanamathareddy 和 Gutsche (1994) 的研究中所见,提供了对结构柔性和在有机合成和材料科学中潜在应用的见解 (Kanamathareddy 和 Gutsche,1994)。

作用机制

Beauvericin A, also known as (3S,6R,9S,12R,15S,18R)-3,9,15-tribenzyl-6-[(2S)-butan-2-yl]-4,10,16-trimethyl-12,18-di(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone, is a cyclic hexadepsipeptide mycotoxin produced by many fungi . This compound has been found to have a variety of biological activities, including insecticidal, antimicrobial, antiviral, and cytotoxic activities .

Target of Action

The primary targets of Beauvericin A are different between bacteria and fungi and could include targets such as the ribosome or the cell nucleus . It has exhibited effective antibacterial activities against both pathogenic Gram-positive and Gram-negative bacteria . Importantly, Beauvericin A exhibits an effective capacity to inhibit the human immunodeficiency virus type-1 integrase .

Mode of Action

Beauvericin A induces movement of extracellular Ca2+ into the cytosol, which leads to an increased intracellular Ca2+ level . The “unknown signal system” is activated by a high level of Ca2+ and results in the release of Cyt c from the mitochondria . Finally, the caspase that is activated by Cyt c triggers apoptosis .

Biochemical Pathways

Beauvericin A performs its anticancer effect due to the induced cancer cell apoptosis via a reactive oxygen species-dependent pathway . Moreover, Beauvericin A increases the intracellular Ca2+ levels and subsequently regulates the activity of a series of signaling pathways including MAPK, JAK/STAT, and NF-κB, and finally causes cancer cell apoptosis .

Pharmacokinetics

Beauvericin A is metabolically stable in the liver microsomes and hepatocytes of humans and rats . It is a strong inhibitor of midazolam 1′-hydroxylase (cyp3a4) and mephenytoin 4′-hydroxylase (cyp2c19) activities in human liver microsomes . The protein binding fraction values of Beauvericin A are >90% and the half-life (T1/2) values of Beauvericin A are approximately 5 h in the plasma of the five species . The absolute bioavailability was calculated to be 29.5% .

Result of Action

The result of Beauvericin A’s action is the induction of apoptosis in cells . This is achieved through the increase of intracellular Ca2+ levels, which activates a series of signaling pathways and ultimately triggers apoptosis .

生化分析

Biochemical Properties

Beauvericin A plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, beauvericin A has been found to increase oxidative stress, which can induce cell apoptosis .

Cellular Effects

Beauvericin A has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it can increase the intracellular Ca 2+ levels and induce cancer cell death through oxidative stress and apoptosis .

Molecular Mechanism

The molecular mechanism of action of Beauvericin A is intricate. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of Beauvericin A can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties .

Dosage Effects in Animal Models

The effects of Beauvericin A vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

Beauvericin A is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Beauvericin A is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Beauvericin A and its effects on activity or function are important aspects of its biochemical properties. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

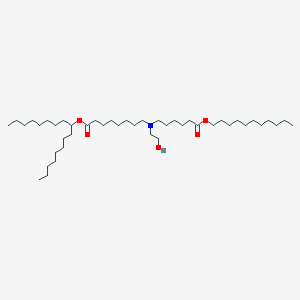

IUPAC Name |

(3S,6R,9S,12R,15S,18R)-3,9,15-tribenzyl-6-[(2S)-butan-2-yl]-4,10,16-trimethyl-12,18-di(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H59N3O9/c1-10-31(6)40-43(52)49(9)36(27-33-22-16-12-17-23-33)45(54)57-38(29(2)3)41(50)47(7)35(26-32-20-14-11-15-21-32)44(53)56-39(30(4)5)42(51)48(8)37(46(55)58-40)28-34-24-18-13-19-25-34/h11-25,29-31,35-40H,10,26-28H2,1-9H3/t31-,35-,36-,37-,38+,39+,40+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQUGYVKOYKGIRB-PGVJVUNISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)O1)CC2=CC=CC=C2)C)C(C)C)CC3=CC=CC=C3)C)C(C)C)CC4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]1C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O1)CC2=CC=CC=C2)C)C(C)C)CC3=CC=CC=C3)C)C(C)C)CC4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H59N3O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

798.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(8R,10S)-10-[(6-deoxy-2-O-methyl-alpha-L-mannopyranosyl)oxy]-7,8,9,10-tetrahydro-1,8,11-trihydroxy-8-methyl-5,12-naphthacenedione](/img/structure/B3025707.png)

![6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one, 4-(methylthio)-](/img/structure/B3025709.png)

![(2S)-10,18-Dimethoxy-21-oxa-6,14,23-triazapentacyclo[12.9.0.02,6.08,13.016,22]tricosa-1(23),8(13),9,11,16(22),17,19-heptaene-7,15-dione](/img/structure/B3025711.png)

![8-(Phenethyl-d5)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B3025718.png)

![4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-N-[4-[4-(4-morpholinylcarbonyl)-1-piperidinyl]phenyl]-1-piperazinecarboxamide, monohydrate](/img/structure/B3025719.png)

![N-[1-(1-oxopropyl)-4-piperidinyl]-N-phenyl-propanamide](/img/structure/B3025720.png)

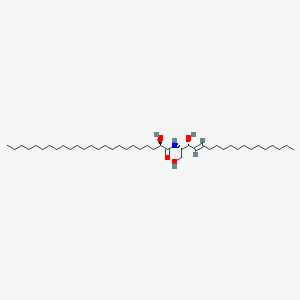

![N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octadecanamide](/img/structure/B3025721.png)

![2,5-dihydro-5-(5-hydroxypentyl)-2-(1-methyl-1-phenylethyl)-1H-pyrido[4,3-b]indol-1-one](/img/structure/B3025723.png)